REACTION_CXSMILES
|
[CH:1](=[O:5])[CH2:2][CH2:3][CH3:4].[CH:6](=O)[CH:7]([CH3:9])[CH3:8]>O>[CH2:3]([C:2](=[CH:6][CH:7]([CH3:9])[CH3:8])[CH:1]=[O:5])[CH3:4]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
during distillation, they
|
Type
|
CUSTOM
|
Details
|
reacts
|
Name
|
2-ethyl-4-methyl-pentenal
|
Type
|
product
|
Smiles
|
C(C)C(C=O)=CC(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |